(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
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Overview
Description
The compound “(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one” is a complex organic molecule that features a benzodioxole ring and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the benzodioxole ring and the introduction of the trimethoxyphenyl group. Typical synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Trimethoxyphenyl Group: This step may involve the use of trimethoxybenzyl halides in a nucleophilic substitution reaction.
Final Cyclization: The final step may involve the cyclization of the intermediate compounds to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The benzodioxole ring may be susceptible to oxidation under certain conditions.
Reduction: The compound may undergo reduction reactions, particularly at the oxolan-2-one ring.
Substitution: The trimethoxyphenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The benzodioxole and trimethoxyphenyl groups may play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one
- (3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-thione
Uniqueness
The unique combination of the benzodioxole ring and the trimethoxyphenyl group in the compound may confer specific properties, such as enhanced stability or reactivity, compared to similar compounds. This uniqueness could make it particularly valuable in certain applications, such as drug development or materials science.
Properties
Molecular Formula |
C22H22O7 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C22H22O7/c1-24-19-9-14(10-20(25-2)21(19)26-3)6-15-11-27-22(23)16(15)7-13-4-5-17-18(8-13)29-12-28-17/h4-5,7-10,15H,6,11-12H2,1-3H3 |
InChI Key |
YUMFRZDLFSZQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2=CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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